3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 1334487-94-3) is a fused heterocyclic compound comprising a triazole ring fused to a pyridine core. The molecule features a 4-fluorophenyl substituent at position 3 and a carboxylic acid group at position 6, contributing to its distinct physicochemical properties. Its molecular formula is C₁₃H₈FN₃O₂, with a molecular weight of 257.22 g/mol .
Properties
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHIFQAGVAART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the triazole ring fused to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo[4,3-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in several studies. Its structural features make it suitable for targeting specific biological pathways.
- Case Study: Anticancer Activity
A study published in Nature highlighted the efficacy of triazolo-pyridine derivatives in inhibiting cancer cell proliferation. The compound demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug candidate .
Research indicates that the compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies show that derivatives of triazolo-pyridine compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have revealed their ability to mitigate oxidative stress in neuronal cells .
Material Science
The unique chemical structure of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has implications in material science:
- Fluorescent Materials : Research has explored the use of triazole derivatives in developing fluorescent materials for sensors and imaging applications. Their photophysical properties make them suitable for such uses .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors, modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications
Substituent Variations at Position 3
Key Findings :
- The 2-fluorophenyl isomer exhibits similar molecular weight but may face steric hindrance due to the ortho-substituent, reducing bioavailability .
- The 4-methoxyphenyl analog’s electron-donating group increases polarity, which could improve aqueous solubility but reduce membrane permeability .
Modifications at Position 6 (Carboxylic Acid Derivatives)
Key Findings :
Halogenation and Heterocyclic Saturation
Key Findings :
Substituent Electronic Effects
Key Findings :
- The 4-fluorophenyl group balances electronegativity and stability, making it preferable in drug design over more extreme electron-withdrawing groups .
Biological Activity
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1334487-94-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 257.22 g/mol.
Inhibition of Protein Kinases
One of the prominent biological activities of this compound is its inhibitory effect on various protein kinases. Specifically, it has shown potential as an inhibitor of the c-Met protein kinase, which is implicated in several cancers. The inhibition of c-Met can disrupt signaling pathways that promote tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observed Effect |
|---|---|---|
| Protein Kinase Inhibition | c-Met | Inhibition of tumor growth |
| Allosteric Modulation | GABA-A Receptors | Modulation of neurotransmitter activity |
| BACE-1 Inhibition | Amyloid Precursor Protein | Potential role in Alzheimer’s treatment |
GABA-A Receptor Modulation
Research indicates that derivatives of this compound may act as allosteric modulators of GABA-A receptors. This modulation can enhance the inhibitory effects of GABA in the central nervous system, potentially offering therapeutic benefits for anxiety and seizure disorders.
BACE-1 Inhibition
The compound has also been studied for its ability to inhibit β-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. By inhibiting BACE-1, this compound could play a role in reducing amyloid plaque formation.
Study on c-Met Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of various triazole derivatives in inhibiting c-Met. The research demonstrated that modifications to the triazole structure could enhance potency and selectivity against cancer cell lines (PubMed ID: 15771431) .
Neuropharmacological Assessment
In another study focused on neuropharmacological effects, compounds similar to this compound were evaluated for their impact on GABA-A receptor modulation. Results indicated significant anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves cyclization of precursor heterocycles followed by functional group modifications. For example, analogous triazolo-pyridine esters (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) are synthesized via condensation reactions, followed by hydrolysis to the carboxylic acid . Key optimization steps include:
- Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., 4-fluorophenyl derivatives and pyridine-based intermediates) to minimize side products.
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintaining 80–100°C during cyclization to balance reaction rate and selectivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .
Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations can model interactions with kinase ATP-binding pockets. For example:
- Target selection : Prioritize kinases with conserved hinge regions (e.g., CDK2, EGFR) based on structural homology to triazolo-pyridine scaffolds .
- Docking parameters : Use the triazolo-pyridine core as a rigid body and sample fluorophenyl/carboxylic acid conformations to identify low-energy poses.
- Free-energy calculations : MM/GBSA or MM/PBSA methods quantify binding energy contributions from hydrophobic (fluorophenyl) and hydrogen-bonding (carboxylic acid) interactions .
Validation via in vitro kinase assays (e.g., ADP-Glo™) is critical to confirm computational predictions .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the triazolo-pyridine core (e.g., δ 8.5–9.0 ppm for aromatic protons) and 4-fluorophenyl substituents (δ 7.2–7.8 ppm). Compare to reference spectra of analogous compounds (e.g., ethyl triazolo-pyridine carboxylate) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₈FN₃O₂: 265.06) and fragmentation patterns.
- FT-IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
Advanced: How does fluorophenyl substitution impact pharmacokinetic (PK) properties?
Methodological Answer:
- Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life .
- Acid dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.5) affects ionization state and bioavailability. Use potentiometric titration or capillary electrophoresis for measurement .
Basic: What are the key considerations for ensuring compound stability during storage?
Methodological Answer:
- Storage conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the carboxylic acid .
- Solvent selection : Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous acetonitrile or ethanol .
- Stability monitoring : Periodic LC-MS analysis (e.g., every 6 months) to detect degradation products (e.g., decarboxylated derivatives) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core modifications : Replace the triazolo-pyridine with triazolo-thiadiazine to assess ring size impact on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-fluorophenyl position to enhance kinase inhibition .
- Carboxylic acid bioisosteres : Replace –COOH with tetrazole or acyl sulfonamide to improve oral bioavailability .
Validate SAR via in vitro assays (e.g., IC₅₀ determination) and crystallography (e.g., co-crystal structures with target kinases) .
Basic: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV : C18 column (5 µm, 150 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution), λ = 254 nm .
- LC-MS/MS : MRM transitions m/z 265→247 (carboxylic acid) and m/z 265→173 (triazolo-pyridine fragment) for plasma samples .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix effects .
Advanced: How can polymorph screening improve formulation development?
Methodological Answer:
- Screening methods : Use solvent evaporation (ethanol, acetone) or slurry conversion (water/IPA) to identify stable polymorphs .
- Characterization : PXRD (e.g., Form I: 2θ = 12.5°, 18.7°) and DSC (melting endotherm ~220–230°C) to differentiate crystalline forms .
- Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to select optimal forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
